The Solubility Profile of 4'-Isopropyl-4-biphenylol: A Technical Guide for Drug Development Professionals
The Solubility Profile of 4'-Isopropyl-4-biphenylol: A Technical Guide for Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility profile of 4'-Isopropyl-4-biphenylol, a molecule of significant interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven methodologies. We will delve into the physicochemical characteristics of 4'-Isopropyl-4-biphenylol, explore its anticipated solubility in a range of organic solvents, detail robust experimental protocols for solubility determination, and introduce predictive theoretical models.
Introduction: The Critical Role of Solubility in Drug Development
Solubility is a fundamental physicochemical property that profoundly influences a drug candidate's journey from the laboratory to the clinic. It directly impacts bioavailability, manufacturability, and the formulation of a final drug product. Poor aqueous solubility is a major hurdle in drug development, often leading to erratic absorption and suboptimal therapeutic efficacy. A thorough understanding of a compound's solubility in various organic solvents is equally crucial for processes such as synthesis, purification, crystallization, and the development of amorphous solid dispersions.
4'-Isopropyl-4-biphenylol, with its biphenyl core and functional substitutions, presents a unique solubility challenge. This guide will provide the necessary framework for its comprehensive characterization.
Physicochemical Properties of 4'-Isopropyl-4-biphenylol and Related Analogues
To understand the solubility of 4'-Isopropyl-4-biphenylol, it is essential to first consider its molecular structure and key physicochemical parameters. The presence of a non-polar biphenyl and an isopropyl group, combined with a polar hydroxyl group, results in a molecule with a significant hydrophobic character, balanced by a capacity for hydrogen bonding.
Table 1: Physicochemical Properties of 4'-Isopropyl-4-biphenylol and Related Analogues
| Property | 4'-Isopropyl-4-biphenylol | 4-Hydroxybiphenyl | 4,4'-Dihydroxybiphenyl |
| Molecular Formula | C₁₅H₁₆O | C₁₂H₁₀O | C₁₂H₁₀O₂ |
| Molecular Weight | 212.29 g/mol | 170.21 g/mol | 186.19 g/mol |
| LogP (o/w) | 4.41 (Predicted)[1] | 3.2 (Experimental) | 2.9 (Predicted) |
| Melting Point | Not available | 164-166 °C[2] | 283-286 °C |
| pKa | ~10 (Estimated for phenol) | 9.55[3] | ~9.5 (Estimated) |
| Appearance | Solid | White to light yellow crystalline solid[4] | White to off-white crystalline solid[5] |
The predicted high LogP value of 4.41 for 4'-Isopropyl-4-biphenylol suggests a strong lipophilic character and consequently, low aqueous solubility. The phenolic hydroxyl group, with an estimated pKa of around 10, will be predominantly in its neutral form at physiological pH, further contributing to its low water solubility.
Expected Solubility Profile in Organic Solvents
The solubility of a solute in a given solvent is governed by the principle of "like dissolves like." This means that solutes tend to dissolve in solvents with similar polarity and intermolecular forces. For 4'-Isopropyl-4-biphenylol, we can anticipate its solubility based on the polarity and hydrogen bonding capabilities of the solvent.
Qualitative Solubility Predictions:
-
Non-polar solvents (e.g., Hexane, Toluene): Due to the large non-polar surface area of the biphenyl and isopropyl groups, good solubility is expected in these solvents. Biphenyl itself is soluble in typical organic solvents.[6]
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran): These solvents can engage in dipole-dipole interactions and can accept hydrogen bonds. Therefore, 4'-Isopropyl-4-biphenylol is expected to be soluble in these solvents. The structurally similar 4-hydroxybiphenyl is soluble in ether and acetone.[3][4]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The hydroxyl group of 4'-Isopropyl-4-biphenylol can interact favorably with these solvents, leading to good solubility. 4-Hydroxybiphenyl is soluble in methanol.[2]
-
Water: As a highly polar, protic solvent, water is a poor solvent for the largely non-polar 4'-Isopropyl-4-biphenylol. Biphenyl is insoluble in water.[6]
Table 2: Anticipated Qualitative and Quantitative Solubility of Structurally Similar Biphenylols
| Solvent | Solvent Type | Expected Solubility of 4'-Isopropyl-4-biphenylol | Quantitative Data for Analogues |
| Water | Polar Protic | Insoluble | 4-Hydroxybiphenyl: 0.7 g/L (20 °C)[3] |
| Methanol | Polar Protic | Soluble | 4-Hydroxybiphenyl: 50 mg/mL[2] |
| Ethanol | Polar Protic | Soluble | 4-Hydroxybiphenyl: Soluble[4] |
| Acetone | Polar Aprotic | Soluble | 4,4'-Dihydroxybiphenyl: Soluble[5] |
| Ethyl Acetate | Polar Aprotic | Soluble | 4,4'-Dihydroxybiphenyl: Soluble[5] |
| Toluene | Non-polar | Soluble | Biphenyl shows good solubility. |
| Hexane | Non-polar | Soluble | Biphenyl shows good solubility. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | 4,4'-Dihydroxybiphenyl: 100 mg/mL[5] |
Experimental Determination of Thermodynamic Solubility
The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method .[7][8] This method ensures that the system reaches equilibrium, providing a true measure of the solute's solubility in a given solvent at a specific temperature.
Step-by-Step Shake-Flask Protocol
-
Preparation of Saturated Solution: Add an excess amount of solid 4'-Isopropyl-4-biphenylol to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the sealed container at a constant temperature for a sufficient period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium. A thermostatically controlled shaker or rotator is essential for this step.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To obtain a clear, saturated solution for analysis, the supernatant must be carefully separated from the solid phase. This is typically achieved through centrifugation or filtration using a chemically inert syringe filter (e.g., 0.22 µm PTFE).
-
Quantification: Accurately dilute a known volume of the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method. The concentration of 4'-Isopropyl-4-biphenylol in the diluted sample is then determined using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[1][3]
-
Calculation of Solubility: Based on the measured concentration of the diluted sample and the dilution factor, calculate the solubility of 4'-Isopropyl-4-biphenylol in the specific solvent at the experimental temperature. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is well-suited for the quantification of 4'-Isopropyl-4-biphenylol.[1][3]
-
Column: A C18 column is a common and effective choice.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with a small amount of acid (e.g., formic or phosphoric acid) to ensure the analyte is in its non-ionized form.
-
Detection: UV detection at a wavelength where 4'-Isopropyl-4-biphenylol exhibits strong absorbance.
-
Quantification: A calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The concentration of the unknown sample is then determined by interpolation from this curve.
Caption: Experimental workflow for thermodynamic solubility determination.
Theoretical Prediction of Solubility
While experimental determination is paramount, theoretical models can provide valuable insights and predictions, aiding in solvent screening and understanding solubility behavior.
Hansen Solubility Parameters (HSP)
The Hansen Solubility Parameter (HSP) approach is a powerful tool for predicting solubility based on the principle that "like dissolves like."[9][10] It decomposes the total Hildebrand solubility parameter into three components:
-
δD (Dispersion): Represents the energy from London dispersion forces.
-
δP (Polar): Represents the energy from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Represents the energy from hydrogen bonding.
Each molecule, both solute and solvent, can be characterized by its three Hansen parameters. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated. A smaller Ra indicates a higher likelihood of solubility.
While the specific HSP values for 4'-Isopropyl-4-biphenylol are not published, they can be estimated using group contribution methods. By comparing the estimated HSP of the solute to the known HSP of various solvents, a rational solvent selection can be made.
Caption: Relationship between HSP distance (Ra) and solubility.
UNIFAC Group Contribution Method
The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group-contribution method used to predict activity coefficients in liquid mixtures.[11][12] By breaking down a molecule into its constituent functional groups, UNIFAC can estimate the non-ideal behavior of a solution, which is directly related to solubility.
The application of UNIFAC to predict the solubility of 4'-Isopropyl-4-biphenylol would require the availability of interaction parameters for the biphenyl, isopropyl, and hydroxyl functional groups within the UNIFAC parameter matrix. While some parameters are publicly available, comprehensive and up-to-date matrices are often part of proprietary databases. Nevertheless, UNIFAC remains a valuable tool for in-silico solubility screening, especially in the absence of experimental data.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of 4'-Isopropyl-4-biphenylol. While direct quantitative data is sparse, by leveraging data from structurally similar compounds and applying established theoretical principles, a robust understanding of its solubility behavior can be achieved. The detailed experimental protocol for the shake-flask method, coupled with HPLC analysis, provides a reliable means of generating accurate thermodynamic solubility data. Furthermore, the introduction of predictive models such as Hansen Solubility Parameters and UNIFAC offers powerful tools for solvent screening and formulation design. For drug development professionals, a thorough and early characterization of solubility is not just a recommendation but a necessity for the successful advancement of new chemical entities.
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